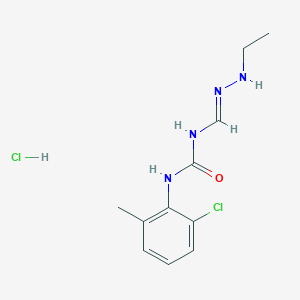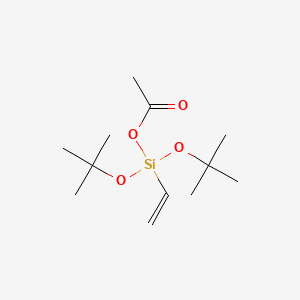
Vinyldi-tert-butoxyacetoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyldi-tert-butoxyacetoxysilane is a specialized organosilicon compound known for its unique chemical properties and applications. It is characterized by the presence of vinyl, tert-butoxy, and acetoxy groups attached to a silicon atom. This compound is used in various fields, including materials science, organic synthesis, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vinyldi-tert-butoxyacetoxysilane typically involves the reaction of vinylsilane with tert-butyl alcohol and acetic anhydride. The reaction is catalyzed by a strong acid, such as sulfuric acid, under controlled temperature conditions. The process can be summarized as follows:
Vinylsilane + tert-butyl alcohol + acetic anhydride → this compound + by-products: .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the target product. The process involves:
Mixing reactants in a large reactor: .
Maintaining the reaction temperature and pressure: .
Purifying the product through distillation or crystallization: .
Análisis De Reacciones Químicas
Types of Reactions: Vinyldi-tert-butoxyacetoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Vinyldi-tert-butoxyacetoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of vinyldi-tert-butoxyacetoxysilane involves its interaction with various molecular targets. The vinyl group allows for polymerization and cross-linking reactions, while the tert-butoxy and acetoxy groups provide stability and reactivity. The compound can form strong bonds with substrates, enhancing the properties of the final product.
Comparación Con Compuestos Similares
Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of tert-butoxy and acetoxy groups.
Vinyltriethoxysilane: Contains ethoxy groups, offering different reactivity and properties.
Vinyltriacetoxysilane: Features three acetoxy groups, providing higher reactivity in certain applications.
Uniqueness: Vinyldi-tert-butoxyacetoxysilane is unique due to its combination of vinyl, tert-butoxy, and acetoxy groups, which provide a balance of stability and reactivity. This makes it suitable for specialized applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
64426-39-7 |
|---|---|
Fórmula molecular |
C12H24O4Si |
Peso molecular |
260.40 g/mol |
Nombre IUPAC |
[ethenyl-bis[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C12H24O4Si/c1-9-17(14-10(2)13,15-11(3,4)5)16-12(6,7)8/h9H,1H2,2-8H3 |
Clave InChI |
ZKWBDADTTKTUJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
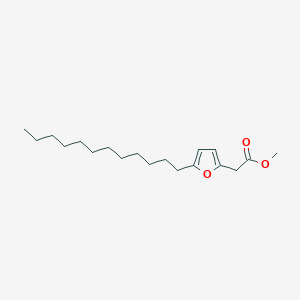
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
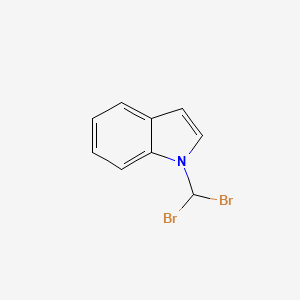

![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
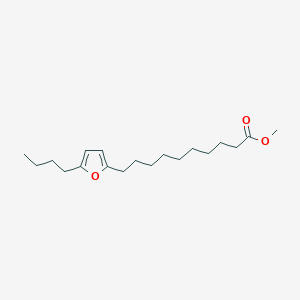
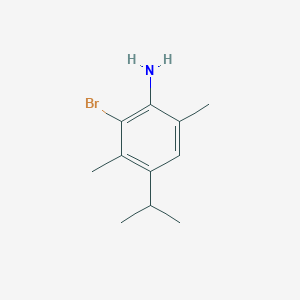
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
